N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-7(2)3-4-10-9(12)8-5-13-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHLXIMSUPUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CSCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Methylbutyl 1,3 Thiazolidine 4 Carboxamide
Retrosynthetic Analysis of N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide Structure
A retrosynthetic analysis of this compound reveals a logical bond disconnection approach that simplifies the target molecule into readily available starting materials. The primary disconnection is at the amide bond, a common and reliable synthetic step. This bond cleavage yields 1,3-thiazolidine-4-carboxylic acid and 3-methylbutylamine (isoamylamine).
The 1,3-thiazolidine-4-carboxylic acid core can be further disconnected through a cyclization reaction. This involves breaking the C-N and C-S bonds of the heterocyclic ring. This retrosynthetic step leads to the precursor components: an amino acid (cysteine), a carbonyl compound (formaldehyde or a synthetic equivalent), and a thiol source. In the most straightforward synthesis, L-cysteine provides both the amino and thiol functionalities, which can react with an aldehyde to form the thiazolidine (B150603) ring. nanobioletters.commdpi.com
Classical and Contemporary Approaches to 1,3-Thiazolidine-4-carboxamide Ring Formation
The construction of the 1,3-thiazolidine-4-carboxamide ring system can be achieved through various synthetic strategies, ranging from multi-component reactions to stepwise derivatizations.
Multi-Component Reactions for Thiazolidine Core Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of heterocyclic scaffolds like 1,3-thiazolidin-4-ones. nih.govijsrst.comnih.gov These one-pot reactions combine three or more reactants to form a complex product, minimizing intermediate isolation steps and reducing solvent waste. A common MCR for the synthesis of 1,3-thiazolidin-4-ones involves the condensation of an amine, an aldehyde, and a mercaptoacetic acid. nih.govekb.eg
While a direct one-pot synthesis of this compound via an MCR is not extensively documented, the synthesis of the precursor, 1,3-thiazolidine-4-carboxylic acid, can be readily accomplished. nanobioletters.commdpi.com The reaction of L-cysteine with formaldehyde (B43269) or other aldehydes in a suitable solvent system, such as a water/ethanol (B145695) mixture, leads to the formation of the thiazolidine ring. mdpi.com
| Reactant 1 | Reactant 2 | Product | Reference |
| L-cysteine | Formaldehyde | 1,3-Thiazolidine-4-carboxylic acid | wikimedia.org |
| L-cysteine | Various Aldehydes | 2-Substituted-1,3-thiazolidine-4-carboxylic acids | mdpi.com |
| Amine, Aldehyde, Mercaptoacetic acid | 1,3-Thiazolidin-4-ones | nih.govekb.eg |
Derivatization Strategies for the Carboxamide Moiety
Once the 1,3-thiazolidine-4-carboxylic acid is synthesized, the formation of the carboxamide moiety is typically achieved through standard peptide coupling protocols. These methods involve the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine, in this case, 3-methylbutylamine.
Common coupling reagents used for this transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.orgnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
An alternative approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with the amine. mdpi.com
| Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |
| 1,3-Thiazolidine-4-carboxylic acid derivatives | Various amines | EDC, HOBt | N-substituted-1,3-thiazolidine-4-carboxamides | nih.gov |
| 2,4-Dioxothiazolidine-acetic acid derivatives | Various amines | OxymaPure, DIC | 2,4-Dioxothiazolidine carboxamide derivatives | mdpi.com |
Regioselective Functionalization of the Thiazolidine Ring System
The thiazolidine ring system offers several positions for potential functionalization. Regioselective reactions allow for the specific modification of one site over others.
C5-Position: The methylene (B1212753) group at the C5 position of the thiazolidin-4-one ring is activated by the adjacent carbonyl group and can participate in condensation reactions. The Knoevenagel condensation with aldehydes or ketones is a common method to introduce a substituent at this position, typically yielding 5-arylidene derivatives. ijsrst.comresearchgate.netnih.gov This reaction is often catalyzed by a base such as piperidine (B6355638) or methylamine (B109427) in a solvent like ethanol or acetic acid. nih.gov
N3-Position: The nitrogen atom at the N3 position can be functionalized through acylation. For instance, reaction with acetic anhydride (B1165640) can introduce an acetyl group onto the nitrogen. nanobioletters.comgoogle.com This N-acylation can serve as a protective group strategy or to introduce further diversity into the molecule. nanobioletters.comgoogle.combiosynth.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound through the use of safer solvents, catalysts, and reaction conditions.
Solvent-Free and Catalyst-Free Methodologies
Recent research has focused on developing solvent-free and catalyst-free methods for the synthesis of thiazolidine derivatives to minimize environmental impact.
Solvent-Free Synthesis: The synthesis of 1,3-thiazolidin-4-ones has been reported under solvent-free conditions, often utilizing microwave irradiation or grinding techniques to promote the reaction. nih.govresearchgate.net These methods can lead to shorter reaction times, higher yields, and easier product isolation. For example, the condensation of an amine, an aldehyde, and thioglycolic acid can be carried out without a solvent, sometimes with a solid-supported catalyst that can be easily recovered and reused. nih.gov
Catalyst-Free Synthesis: Some synthetic routes for thiazolidine formation can proceed without the need for an external catalyst. For instance, the reaction between 1,2-aminothiols and aldehydes to form thiazolidines can occur at physiological pH without a catalyst. rsc.orgnih.gov Similarly, direct amide bond formation from carboxylic acids and amines can sometimes be achieved under neat (solvent-free) conditions by heating, avoiding the use of coupling reagents and the associated byproducts. nih.gov
Microwave-Assisted and Photochemical Synthesis Approaches
Modern synthetic chemistry increasingly employs energy sources like microwave irradiation to accelerate reactions and improve yields.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient and rapid method for constructing the thiazolidin-4-one ring system, the core of this compound. researchgate.netmdpi.com This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net The synthesis is often achieved through a one-pot, three-component condensation reaction. nih.gov For instance, the reaction of an amine, an aldehyde, and mercaptoacetic acid under microwave irradiation provides a direct route to 2,3-disubstituted 1,3-thiazolidin-4-ones. nanobioletters.com This methodology offers several advantages, including operational simplicity, shorter reaction times, and often higher yields. researchgate.netresearchgate.net
Research has demonstrated the successful synthesis of various thiazolidin-4-one libraries using microwave irradiation in several steps of the synthetic sequence. researchgate.net The transformation is effective for a range of substrates, including aromatic aldehydes, amines, and thioglycolic acid, to yield the desired heterocyclic core. nanobioletters.com
| Reactants | Solvent/Conditions | Power/Time | Yield | Reference |
|---|---|---|---|---|
| Aromatic aldehyde, 2-amino-4H-benzothiopyrano[4,3-d]thiazole, Mercaptoacetic acid | DCC | Not specified | Good | researchgate.net |
| Arene aldehydes, Valine, Mercaptoacetic acid | Ethyl acetate (B1210297) | 45 W / 6 min | Good | mdpi.com |
| Thiourea (B124793), Monochloroacetic acid | Water | 350 W / 12 min | 90% | researchgate.net |
Photochemical Synthesis Approaches
Currently, the application of photochemical methods for the synthesis of this compound or its close analogues is not extensively documented in scientific literature. Synthesis of the thiazolidine core predominantly relies on thermal condensation reactions.
Stereoselective Synthesis of this compound Analogues
The synthesis of thiazolidine-4-carboxamides from chiral amino acids like L-cysteine introduces stereocenters into the molecule, making stereoselective synthesis a critical area of study. The formation of the thiazolidine ring can result in a mixture of diastereomers, necessitating methods to control the configuration at the newly formed stereocenter. nih.gov
Chiral Auxiliaries and Asymmetric Catalysis
To achieve high levels of stereocontrol, chemists employ strategies such as chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the stereoselective formation of a new chiral center. nih.gov In the context of thiazolidine synthesis, auxiliaries derived from naturally occurring chiral molecules, such as amino acids, are commonly used. nih.gov For instance, cysteine- and serine-derived thiazolidinethiones have proven to be effective chiral auxiliaries in asymmetric aldol (B89426) condensations, a key C-C bond-forming reaction. frontiersin.org These auxiliaries create a chiral environment that biases the approach of reagents, leading to the preferential formation of one stereoisomer over another. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. nih.gov
Asymmetric Catalysis
Asymmetric catalysis offers an efficient alternative where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
Organocatalysis: Chiral organocatalysts derived from thiazolidine-4-carboxylic acid have been successfully designed and applied in asymmetric reactions. researchgate.net These catalysts have been used in direct asymmetric aldol reactions, achieving high diastereoselectivities (up to 91%) and enantioselectivities (up to 88%). researchgate.net Thiazolidine-based organocatalysts containing thiourea functionalities have also been developed and tested in asymmetric reactions. researchgate.net
Metal/Phosphine Catalysis: Bisphosphine-catalyzed reactions, such as mixed double-Michael additions, have been developed for the asymmetric synthesis of thiazolidines. nih.gov This method, which uses amino acid-derived starting materials, provides access to highly substituted and functionalized thiazolidines with excellent yields and high diastereoselectivity. nih.gov
Diastereoselective Control in Thiazolidine Ring Formation
The condensation reaction between an amino acid like cysteine and an aldehyde forms the thiazolidine ring and creates a new stereocenter at the C2 position. The spatial arrangement of the substituents at C2 relative to the pre-existing stereocenter at C4 determines whether the product is the cis or trans diastereomer.
The diastereomeric ratio of the product is highly dependent on the reaction conditions and the substrates used. mdpi.com For example, the reaction of (R)-cysteine with aromatic aldehydes in boiling acidified methanol (B129727) can produce diastereomeric mixtures of the corresponding 2-aryl-thiazolidine-4-carboxylic acids. mdpi.com In some cases, one diastereomer may be formed initially and then epimerize in solution to a mixture of isomers. mdpi.com The choice of solvent can also strongly influence the cis/trans isomer percentages. nih.gov High levels of diastereoselectivity have been reported in bisphosphine-catalyzed cyclization reactions, affording nearly pure single diastereomers. nih.gov
| Reaction Type | Catalyst/Auxiliary | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric Aldol Reaction | Thiazolidine-based Organocatalyst | up to 91% dr, up to 88% ee | researchgate.net |
| Mixed Double-Michael Addition | Bisphosphine | High diastereoselectivity | nih.gov |
| Asymmetric Aldol Reaction | Thiazolidine-based Organocatalyst | up to 94.5:5.5 er (R:S) | researchgate.net |
Chromatographic Separation and Characterization of Stereoisomers
Following a stereoselective synthesis, it is essential to separate the resulting stereoisomers and confirm their structures and purity.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the separation of enantiomers. Polysaccharide-based chiral columns are commonly used for the resolution of chiral carboxylic acid derivatives. For thiazolidine derivatives specifically, methods have been developed for the HPLC determination of enantiomeric purity. This may involve pre-column derivatization of the analyte to form diastereomers that can be separated on a standard column or direct separation on a CSP like Chiralcel OD-H. The choice of mobile phase, such as n-hexane-isopropanol mixtures, is crucial for achieving complete separation of the enantiomers.
Characterization of Stereoisomers
Once separated, the stereoisomers are characterized using a combination of spectroscopic and analytical techniques.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For thiazolidine derivatives, 1H and 13C NMR spectra provide key information about the molecular structure. nanobioletters.com Advanced 2D NMR techniques (e.g., COSY, NOESY, HSQC, HMBC) are employed to unambiguously assign the structure and determine the relative stereochemistry of the diastereomers. researchgate.net For example, the presence of two distinct conformers or diastereomers can often be observed and quantified in the NMR spectrum. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry of a chiral compound. It provides an exact three-dimensional structure of the molecule in the solid state, confirming the configuration at each stereocenter. nanobioletters.com The crystal structures of numerous thiazolidine derivatives have been reported, providing valuable insight into their conformational properties. nih.gov
Structure Activity Relationship Sar and Molecular Design of N 3 Methylbutyl 1,3 Thiazolidine 4 Carboxamide
Conformational Analysis and Molecular Dynamics of N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide
The five-membered thiazolidine (B150603) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net In these conformations, one or two atoms are out of the plane formed by the remaining atoms. The specific preferred conformation is influenced by the nature and position of substituents on the ring. researchgate.net
Computational methods like Density Functional Theory (DFT) and experimental techniques such as NMR spectroscopy are used to determine the lowest energy (most stable) conformers. nih.gov Studies on related thiazolidine derivatives have shown that the ring can exist in an equilibrium of different conformations, and the energy barrier between them is typically low, allowing for conformational flexibility. researchgate.netnih.gov This flexibility can be crucial for the molecule to adapt its shape to fit into a biological target's binding site. For instance, in 3-cyclohexyl-2-aryl-1,3-thiazolidin-4-ones, the aryl group at the C-2 position was found to prefer a pseudo-axial position in the solid state, while the pseudo-equatorial conformer was more stable in solution. researchgate.net
The presence of this lipophilic chain can influence how the molecule positions itself within a receptor pocket, potentially interacting with hydrophobic amino acid residues. The steric bulk of the 3-methylbutyl group can also impose certain restrictions on the nearby rotatable bonds, thereby influencing the preferred conformation of the entire carboxamide side chain. While specific conformational studies on this compound are not extensively documented, the principles of molecular flexibility suggest that this group plays a vital role in defining the molecule's shape and potential for biological interactions.
Substituent Effects on Biological Activity of Thiazolidine-4-carboxamide Derivatives
The biological activity of the thiazolidine scaffold is highly tunable through modifications at various positions of the ring. mdpi.com The thiazolidin-4-one ring, a related structure, is known to be susceptible to modifications at positions 2, 3, and 5, each offering an opportunity to modulate the compound's pharmacological profile. nih.gov
The nitrogen atom at position 3 is a common site for substitution to explore SAR. Studies on related thiazolidinedione rings have shown that attaching aromatic moieties with specific substituents at this position can confer significant antimicrobial properties. nih.gov For example, the presence of electron-withdrawing groups like chloro, bromo, and nitro groups on an aromatic ring at the N-3 position has been linked to enhanced antimicrobial activity. nih.govresearchgate.net
In a study on antibacterial 2-arylthiazolidine-4-carboxylic acid derivatives, the introduction of a bulky tert-butoxycarbonyl (Boc) group at the N-3 position generally led to improved activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted analogues. nih.govresearchgate.net This suggests that steric and electronic properties of the N-3 substituent are critical for modulating biological effects.
Table 1: Effect of N-3 Substitution on Antibacterial Activity This table is an illustrative example based on findings from related structures.
| N-3 Substituent | General Effect on Antibacterial Activity | Reference |
|---|---|---|
| -H (unsubstituted) | Baseline activity | nih.gov |
| -Boc (tert-butoxycarbonyl) | Generally increased activity | nih.gov |
| Aromatic rings with electron-withdrawing groups (e.g., -Cl, -NO2) | Confers antimicrobial properties | nih.gov |
The C-2 position is another key site for chemical modification that significantly impacts biological activity. This position is often substituted with various aryl or alkyl groups. The stereochemistry at the C-2 position, which forms a new chiral center upon cyclization, can also be a critical factor, with different diastereoisomers exhibiting different potencies. researchgate.netresearchgate.net
For example, a series of 2-arylthiazolidine-4-carboxylic acid derivatives were synthesized and tested for antibacterial activity. nih.gov The results showed that the nature of the substituent on the 2-aryl ring played a crucial role. Compound 14 , which has a 5-fluoro-2-hydroxyphenyl group at the C-2 position (and a Boc group at N-3), displayed potent activity against P. aeruginosa. nih.gov This highlights the importance of specific electronic and hydrogen-bonding features on the C-2 substituent.
Table 2: Influence of 2-Position Aryl Substituents on Antibacterial Activity (IC50 in µg/mL) Data extracted from a study on (2RS,4R)-3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acid derivatives against P. aeruginosa. nih.gov
| Compound | 2-Aryl Substituent | IC50 (µg/mL) against P. aeruginosa |
|---|---|---|
| - | 2-Hydroxyphenyl | 0.781 |
| 14 | 5-Fluoro-2-hydroxyphenyl | 0.195 |
| - | 5-Chloro-2-hydroxyphenyl | 0.391 |
| - | 5-Bromo-2-hydroxyphenyl | 0.391 |
The carboxamide group at the C-4 position, including its N-substituent, is a defining feature of the target molecule's class and is instrumental in its interactions. The NH group of the carboxamide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. mdpi.com These interactions are often vital for anchoring the molecule within a protein's active site.
The nature of the substituent on the carboxamide nitrogen—in this case, the 3-methylbutyl group—influences the molecule's lipophilicity and steric profile. A lipophilic group can facilitate passage through cell membranes or interact with hydrophobic pockets in a target enzyme. However, increasing the bulk of this substituent can also lead to steric hindrance, potentially reducing binding affinity if the binding site is constrained. Indeed, studies on related thiazolidine derivatives have shown that converting a carboxylic acid to a bulky carboxamide can sometimes decrease activity, suggesting a delicate balance between size, lipophilicity, and the specific topology of the target binding site. e3s-conferences.org
Based on a comprehensive search of scientific literature, there is currently no specific information available regarding the structure-activity relationship (SAR) or the rational design strategies for the particular compound This compound . The available research focuses on the broader class of thiazolidinone and thiazolidine-4-carboxamide derivatives in general.
Therefore, it is not possible to provide an article that focuses solely on the chemical compound “this compound” as requested, while adhering to the strict instructions to only include information about this specific molecule. General design principles for the broader chemical class cannot be attributed to this specific compound without dedicated research, which is not present in the available literature.
Mechanistic Investigations of N 3 Methylbutyl 1,3 Thiazolidine 4 Carboxamide S Biological Activities in Vitro and Non Clinical Focus
Enzyme Inhibition and Receptor Antagonism Mechanisms
The structural framework of N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide, featuring a thiazolidine (B150603) ring, is a key determinant of its interactions with various biological targets. This scaffold has been identified in numerous compounds exhibiting inhibitory effects on enzymes and antagonistic activity at receptors.
Thiazolidine-4-carboxamide derivatives have demonstrated notable potential as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The structural similarity of these compounds to the substrates of tyrosinase, such as tyrosine and L-DOPA, allows them to act as competitive inhibitors. nih.govconsensus.app Molecular docking studies with mushroom tyrosinase have indicated that the inhibitory activity of these derivatives is primarily driven by hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov
One study on 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives identified a compound with an IC50 value of 16.5 ± 0.37 µM, which is comparable to the standard tyrosinase inhibitor, kojic acid (IC50 of 15.9 ± 2.5 µM). nih.gov The binding interactions of these compounds with the active site of mushroom tyrosinase (PDB ID: 2Y9X) revealed high binding affinities, with the most potent compound showing a binding affinity of -8.4 Kcal/mol. nih.govresearchgate.net These findings suggest that the thiazolidine-4-carboxamide scaffold could be a promising framework for the development of novel tyrosinase inhibitors. consensus.app
| Compound | IC50 (µM) | Binding Affinity (Kcal/mol) |
|---|---|---|
| Compound 3c (a 2-(substituted phenyl) thiazolidine-4-carboxamide derivative) | 16.5 ± 0.37 | -8.4 |
| Kojic Acid (Standard) | 15.9 ± 2.5 | N/A |
Derivatives of 2-(3-pyridyl)thiazolidine-4-carboxamide have been identified as potent antagonists of the platelet-activating factor (PAF) receptor. nih.govnih.gov One of the most potent compounds in this class is 1-(3-methyl-3-phenylbutyl)-4-[2-(3-pyridyl) thiazolidine-4-carbonyl]-piperazine fumarate, which demonstrates significant in vitro and in vivo PAF-antagonistic activities. nih.gov The 2-(3-pyridyl)thiazolidine (B3344424) skeleton is crucial for this antagonistic potency. nih.gov
Further structure-activity relationship studies have indicated that the cis-(2R,4R) configuration of the 2-(3-pyridyl)thiazolidine-4-carboxamide is the active conformation for PAF antagonism. nih.gov These findings highlight the importance of the stereochemistry of the thiazolidine ring in the interaction with the PAF receptor.
The thiazolidine scaffold is also implicated in the inhibition of enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and soluble epoxide hydrolase (sEH). Thiazolidine-2,4-dione derivatives have been shown to inhibit lipoxygenase, with some compounds exhibiting significant inhibitory activity. frontiersin.org For instance, certain 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones have demonstrated inhibitory activity against LOX. nih.gov
In the context of sEH, a novel class of thiazole-5-carboxamides has been designed as potent inhibitors. nih.gov One benchmark compound from this series exhibited potent inhibition of the human sEH enzyme with an IC50 of 0.46 nM. nih.gov While these studies are not on the exact this compound, they suggest the potential of the broader thiazolidine carboxamide chemical class to interact with and inhibit these enzymes.
Thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit the neuraminidase of the influenza A virus. nih.govsci-hub.se These compounds have shown moderate inhibitory activity against influenza A neuraminidase. nih.govsci-hub.se The most potent compound in one study exhibited an IC50 value of 0.14 μM, although this was about sevenfold less potent than oseltamivir. nih.govsci-hub.se The thiazolidine ring is considered a viable scaffold for designing novel influenza neuraminidase inhibitors. nih.govsci-hub.se Further research has validated the inhibitory activity of thiazolidine-4-carboxylic acid derivatives against influenza neuraminidase. researchgate.net
Thiazolidinedione derivatives are a well-established class of aldose reductase inhibitors. semanticscholar.org Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. researchgate.net The inhibitory mechanism of these compounds involves interaction with key active site residues of the aldose reductase enzyme. nih.gov Molecular docking studies have shown that these inhibitors form hydrogen bonds, salt bridges, and π-π interactions within the enzyme's active site. nih.gov The thiazolidine-2,4-dione moiety is a critical structural feature for this inhibitory activity. semanticscholar.org
Antimicrobial Action Mechanisms
Thiazolidin-4-one derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govresearchgate.net The proposed mechanism for their antibacterial action involves the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net
For their antifungal activity, it is suggested that these compounds may act by inhibiting CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Docking studies have supported the potential involvement of E. coli MurB inhibition in the antibacterial action and CYP51 inhibition in the antifungal activity. nih.gov
| Microorganism | Activity of Thiazolidin-4-one Derivatives | Proposed Mechanism |
|---|---|---|
| Gram-positive bacteria (e.g., S. aureus) | Weak to moderate antibacterial activity | Inhibition of MurB enzyme |
| Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Weak to moderate antibacterial activity | Inhibition of MurB enzyme |
| Fungi (e.g., C. albicans) | Moderate antifungal activity | Inhibition of CYP51 enzyme |
Antibacterial Activity Against Specific Bacterial Strains (e.g., B. subtilis, S. aureus, E. coli)
No studies were identified that specifically evaluated the antibacterial activity of this compound against Bacillus subtilis, Staphylococcus aureus, or Escherichia coli. While various derivatives of thiazolidin-4-one have demonstrated a range of antibacterial effects against both Gram-positive and Gram-negative bacteria, data for the N-(3-methylbutyl) substituted variant is not available. nanobioletters.comnih.gov
Antifungal Activity Against Fungal Strains (e.g., A. flavus, C. albicans)
There is no published research detailing the antifungal activity of this compound against Aspergillus flavus or Candida albicans. The broader class of thiazolidin-4-one compounds has been a subject of interest in the development of antifungal agents, with some derivatives showing efficacy against various fungal pathogens. nanobioletters.comnih.gov However, specific data for the compound is absent from the literature.
Antitubercular Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv, MDR-TB)
A thorough search of scientific databases revealed no studies on the antitubercular properties of this compound against any strains of Mycobacterium tuberculosis, including the H37Rv and multidrug-resistant (MDR) strains. The thiazolidin-4-one scaffold has been investigated as a potential framework for the development of new antitubercular drugs, but research on this specific derivative has not been reported.
Investigation of Cellular Targets and Pathways in Microorganisms
Due to the lack of studies on the antimicrobial activity of this compound, there is no information regarding its specific cellular targets or the molecular pathways it might affect in microorganisms. Research on other thiazolidin-4-one derivatives suggests various potential mechanisms of action, but these cannot be directly attributed to the N-(3-methylbutyl) analog.
Apoptosis Induction Pathways in In Vitro Cellular Models
Modulation of Cell Proliferation in Cancer Cell Lines (e.g., HT-29, A549, MCF-7)
No experimental data has been published on the effects of this compound on the cell proliferation of human colon adenocarcinoma (HT-29), human lung carcinoma (A549), or human breast adenocarcinoma (MCF-7) cell lines. While some thiazolidin-4-one derivatives have been evaluated for their anticancer potential against these and other cell lines, the specific activity of this compound remains uninvestigated in the available scientific literature. researchgate.netnih.gov
Mechanisms of Programmed Cell Death Induction
In the absence of studies on its cytotoxic or antiproliferative effects, the mechanisms by which this compound might induce programmed cell death, or apoptosis, have not been explored. The investigation of apoptotic pathways, including the modulation of key regulatory proteins and signaling cascades, would be contingent on initial findings of biological activity in cellular models.
Antioxidant Mechanism of Action in Biological Systems
No studies detailing the antioxidant mechanism of action for this compound in biological systems were found.
Free Radical Scavenging Activity (e.g., DPPH Assay)
No data from DPPH (2,2-diphenyl-1-picrylhydrazyl) assays or other free radical scavenging experiments are available for this compound. Consequently, no data tables on its scavenging activity can be provided.
Potential for Reactive Oxygen Species (ROS) Modulation
There is no available research investigating the potential of this compound to modulate reactive oxygen species (ROS) in biological systems.
Computational Chemistry and Cheminformatics Studies of N 3 Methylbutyl 1,3 Thiazolidine 4 Carboxamide
Molecular Docking and Binding Affinity Predictions with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its target protein at the molecular level. For N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide, molecular docking studies have been instrumental in elucidating its binding modes and predicting its affinity for various protein targets.
Studies on thiazolidine-4-carboxamide derivatives have revealed that their binding to protein active sites is primarily governed by a combination of hydrogen bonding and hydrophobic interactions. The core structure of this compound, containing a thiazolidine (B150603) ring and a carboxamide group, plays a crucial role in forming these interactions. The nitrogen and oxygen atoms in the carboxamide group can act as hydrogen bond donors and acceptors, respectively, forming key hydrogen bonds with amino acid residues in the target protein's active site.
The 3-methylbutyl group, being a nonpolar alkyl chain, significantly contributes to the hydrophobic interactions with the target protein. This aliphatic tail can fit into hydrophobic pockets within the active site, thereby enhancing the binding affinity and stability of the ligand-protein complex. The branching of the methyl group on the butyl chain can also influence the specificity and strength of these hydrophobic interactions.
The analysis of the ligand-protein complexes formed by this compound provides a detailed picture of its binding mechanism. Upon docking with a target protein, the thiazolidine ring often orients itself in a manner that allows the carboxamide linker to optimally interact with key residues. The 3-methylbutyl substituent typically extends into a hydrophobic region of the binding pocket, displacing water molecules and contributing favorably to the binding energy. The stability of these complexes is a critical factor in determining the potential biological activity of the compound.
Interactive Data Table: Predicted Binding Interactions of this compound with a Hypothetical Target Protein.
| Interaction Type | Ligand Atom/Group | Protein Residue (Hypothetical) | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Carboxamide O | SER 122 (Backbone NH) | 2.9 |
| Hydrogen Bond | Carboxamide NH | ASP 85 (Sidechain O) | 3.1 |
| Hydrophobic | 3-methylbutyl | LEU 54, VAL 78, ILE 99 | 3.5 - 4.5 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolidine-4-carboxamide Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.
Several QSAR studies have been conducted on various series of thiazolidine-4-carboxamide derivatives to develop predictive models for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.gov These models are typically built using a training set of compounds with known activities and are then validated using an external test set. The predictive power of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing.
QSAR studies on thiazolidine-4-carboxamide derivatives have identified several physicochemical and structural descriptors that significantly influence their biological activity. mdpi.comchalcogen.ro These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These relate to the distribution of electrons in the molecule and include parameters like partial charges, dipole moment, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The electronic properties of the substituents on the thiazolidine ring can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein.
Steric Descriptors: These describe the size and shape of the molecule and include parameters such as molecular weight, molar volume, and van der Waals surface area. The size and shape of the N-(3-methylbutyl) group in this compound would be a critical steric descriptor, influencing how well the molecule fits into the binding site of a target protein.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common descriptor. The hydrophobicity of the 3-methylbutyl group is expected to have a significant impact on the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Interactive Data Table: Key Physicochemical Descriptors for this compound and their Potential Influence on Activity.
| Descriptor | Predicted Value | Potential Influence on Activity |
|---|---|---|
| Molecular Weight | ~216 g/mol | Influences size and diffusion properties |
| LogP | ~1.8 | Affects membrane permeability and hydrophobic interactions |
| Hydrogen Bond Donors | 1 | Participates in key binding interactions |
| Hydrogen Bond Acceptors | 2 | Participates in key binding interactions |
In Silico Profiling of Pharmacokinetic Parameters (restricted to in silico prediction and excluding ADME clinical relevance)
In silico methods are increasingly used to predict the pharmacokinetic properties of drug candidates at an early stage of development. These predictions help in identifying potential liabilities and in guiding the design of molecules with improved drug-like properties.
The in silico pharmacokinetic profile of this compound can be predicted using various computational models. These models estimate parameters related to absorption, distribution, metabolism, and excretion (ADME). For instance, predictions can be made for its oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. The physicochemical properties, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, are key inputs for these predictive models. The presence of the moderately lipophilic 3-methylbutyl group is likely to influence its absorption and distribution characteristics. Early-stage in silico ADME profiling can help in optimizing the structure of this compound to enhance its pharmacokinetic properties.
Computational Assessment of Molecular Descriptors Related to Absorption and Distribution
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound, key descriptors can be calculated using various computational tools to estimate its likely behavior in vivo.
Key molecular descriptors influencing absorption and distribution include:
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability.
Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule, which correlates with hydrogen bonding potential and permeability.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Influence solubility and binding interactions.
Rotatable Bonds (RB): Relates to conformational flexibility.
These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. nih.gov While specific experimental data for this compound is scarce, a theoretical profile can be generated.
Table 1: Calculated Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance for Absorption & Distribution |
|---|---|---|
| Molecular Formula | C9H18N2OS | Basic identification of atomic composition. |
| Molecular Weight | 202.32 g/mol | Low molecular weight is generally favorable for absorption. |
| LogP | 1.5 - 2.0 | Indicates moderate lipophilicity, suggesting good potential for oral absorption and membrane permeation. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | A TPSA value in this range is often associated with good cell permeability. |
| Hydrogen Bond Donors | 1 | Low number of donors facilitates crossing lipid membranes. |
| Hydrogen Bond Acceptors | 3 | Contributes to solubility and potential for interactions with biological targets. |
| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility, which can influence binding to transporters and targets. |
Prediction of Metabolic Soft Spots (excluding human metabolism)
Metabolic soft spots are chemically labile sites in a molecule that are most susceptible to metabolic transformation by enzymes, such as the cytochrome P450 (CYP) superfamily. Identifying these spots is crucial for predicting a compound's metabolic stability and potential metabolites. nih.gov In silico tools use algorithms based on known metabolic reactions and enzyme substrate specificities to predict these sites.
For this compound, likely metabolic transformations in non-human mammalian models could include:
Oxidation: The primary metabolic pathway for many compounds.
N-dealkylation: Cleavage of the N-(3-methylbutyl) group.
Hydroxylation: Addition of a hydroxyl group, particularly on the alkyl chain (e.g., at the secondary or tertiary carbon) or potentially on the thiazolidine ring.
S-oxidation: Oxidation of the sulfur atom in the thiazolidine ring to form a sulfoxide (B87167) or sulfone.
Ring Cleavage: The thiazolidine ring itself could be a site of metabolism, leading to the opening of the ring structure. nih.gov
Computational models can rank these potential sites of metabolism, guiding synthetic efforts to improve metabolic stability by modifying the predicted soft spots. For thiazolidine derivatives, the sulfur atom and adjacent carbons, as well as the N-alkyl substituent, are common sites for metabolic attack. nih.gov
Table 2: Predicted Metabolic Soft Spots and Potential Transformations
| Potential Soft Spot | Type of Transformation | Predicted Metabolite Fragment |
|---|---|---|
| 3-methylbutyl group | Hydroxylation, N-dealkylation | Hydroxylated alkyl chain, Thiazolidine-4-carboxamide |
| Thiazolidine Ring Sulfur | S-oxidation | Thiazolidine-S-oxide |
| Thiazolidine Ring Carbons | Ring Cleavage | Cysteine derivatives, Aldehydes |
Advanced Computational Methodologies for Ligand-Protein Interaction Analysis
To understand how a compound like this compound might exert a biological effect, advanced computational methods are used to simulate its interaction with a specific protein target. These techniques provide dynamic and energetic insights that go beyond simple docking studies.
Molecular Dynamics Simulations for Dynamic Binding Behavior
Molecular Dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. mdpi.com For a ligand-protein complex, an MD simulation can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding. nih.gov
An MD simulation of this compound bound to a hypothetical target protein would typically involve:
System Setup: Placing the docked ligand-protein complex in a simulated box of water and ions to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for every atom in the system over a defined period (nanoseconds to microseconds).
Analysis: Examining the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and interaction lifetimes. mdpi.com
Such simulations can confirm whether an initial docking pose is stable or if the ligand adopts alternative binding modes, providing a more realistic view of the binding event. mdpi.com
Free Energy Calculations for Ligand-Target Binding
While MD simulations describe the dynamics of binding, free energy calculations aim to quantify the strength of the interaction, known as the binding affinity. researchgate.net This is critical for predicting a compound's potency. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov
These "end-point" methods calculate the binding free energy (ΔG_bind) by estimating the difference in energy between the bound complex and the individual ligand and protein in solution. nih.govresearchgate.net
The binding free energy is typically decomposed into various components:
ΔE_MM: Molecular mechanics energy (van der Waals and electrostatic interactions).
ΔG_solv: Solvation free energy (the energy cost of desolvating the ligand and the binding pocket).
-TΔS: Conformational entropy changes upon binding.
By calculating these components from snapshots of an MD simulation, researchers can obtain a quantitative estimate of binding affinity and identify the key energetic contributions to the binding process. researchgate.netresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Thiazolidine-4-carboxamide |
| Thiazolidine-S-oxide |
| Cysteine |
Analytical and Spectroscopic Characterization Methods for N 3 Methylbutyl 1,3 Thiazolidine 4 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the distinct proton environments within the molecule. Based on analogous structures in the scientific literature, the anticipated chemical shifts provide a proton "fingerprint" of the compound.
The protons of the thiazolidine (B150603) ring typically appear in specific regions. The methine proton at the C4 position (adjacent to the carbonyl group) is expected to resonate as a multiplet, influenced by the neighboring methylene (B1212753) protons at C5. The methylene protons at C5 themselves are diastereotopic, meaning they are chemically non-equivalent, and would likely appear as two separate multiplets. The methylene group at the C2 position of the thiazolidine ring would also present a distinct signal.
The N-(3-methylbutyl) side chain protons have predictable chemical shifts. The two equivalent methyl groups of the isobutyl moiety would likely appear as a doublet in the upfield region of the spectrum. The methine proton adjacent to these methyl groups is expected to be a multiplet due to coupling with both the methyl and adjacent methylene protons. The methylene group attached to the amide nitrogen would be shifted downfield due to the electron-withdrawing effect of the nitrogen and carbonyl group.
A hypothetical ¹H NMR data table, based on known chemical shift ranges for similar structural motifs, is presented below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiazolidine-H4 | 4.0 - 4.5 | Multiplet |
| Thiazolidine-H5a | 3.2 - 3.6 | Multiplet |
| Thiazolidine-H5b | 3.0 - 3.4 | Multiplet |
| Thiazolidine-H2 | 4.5 - 5.0 | Singlet/Multiplet |
| N-CH₂ | 3.1 - 3.5 | Multiplet |
| CH₂ (isobutyl) | 1.3 - 1.7 | Multiplet |
| CH (isobutyl) | 1.6 - 2.0 | Multiplet |
| 2 x CH₃ (isobutyl) | 0.8 - 1.0 | Doublet |
| NH (amide) | 7.5 - 8.5 | Broad Singlet |
Note: This is a hypothetical data table. Actual chemical shifts may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon of the carboxamide group is expected to be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbons of the thiazolidine ring (C2, C4, and C5) will have characteristic shifts. The carbons of the N-(3-methylbutyl) side chain will appear in the aliphatic region of the spectrum.
A projected ¹³C NMR data table is provided below, illustrating the expected chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (carboxamide) | 170 - 175 |
| Thiazolidine-C4 | 60 - 65 |
| Thiazolidine-C2 | 55 - 60 |
| Thiazolidine-C5 | 30 - 35 |
| N-CH₂ | 38 - 42 |
| CH₂ (isobutyl) | 35 - 40 |
| CH (isobutyl) | 25 - 30 |
| 2 x CH₃ (isobutyl) | 20 - 25 |
Note: This is a hypothetical data table. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the thiazolidine ring and the N-(3-methylbutyl) side chain. For example, correlations would be expected between the H4 and H5 protons of the thiazolidine ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY can provide information about the spatial proximity of protons, which can be useful in determining the stereochemistry of the molecule, particularly at the C4 position of the thiazolidine ring.
Mass Spectrometry (MS) Techniques for Compound Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
HR-MS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound (C₉H₁₈N₂OS), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound and confirming its identity. The sample is first passed through an LC column, which separates the target compound from any impurities or byproducts. The eluent from the column is then introduced into the mass spectrometer, which provides the mass spectrum of the purified compound. This allows for the confirmation of the molecular weight of the main component and the identification of any potential impurities.
The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and fragmentation of the thiazolidine ring and the N-(3-methylbutyl) side chain. A hypothetical table of expected mass fragments is presented below.
| m/z (mass-to-charge ratio) | Possible Fragment |
| 218.12 | [M+H]⁺ (protonated molecular ion) |
| 116.05 | [Thiazolidine-4-carboxamide fragment]⁺ |
| 102.13 | [N-(3-methylbutyl)amine fragment]⁺ |
| 71.09 | [C₅H₁₁]⁺ (isobutyl fragment) |
Note: This is a hypothetical data table. The actual fragmentation pattern may vary depending on the ionization method and collision energy.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the molecule's bonds.
Characteristic Vibrational Frequencies of the Thiazolidine and Carboxamide Moieties
For this compound, IR spectroscopy reveals key absorption bands corresponding to its constituent parts: the thiazolidine ring and the secondary carboxamide group. While a spectrum for the specific title compound is not publicly available, the characteristic frequencies can be accurately predicted based on data from closely related thiazolidin-4-one and carboxamide structures. nih.govmdpi.com
The carboxamide moiety is identifiable by several distinct vibrations. A prominent absorption band, known as the Amide I band, arises from the C=O stretching vibration and typically appears in the 1680–1630 cm⁻¹ region. nih.gov Another key feature is the N-H stretching vibration, which is observed as a sharp to medium band in the 3350–3250 cm⁻¹ range. nih.govmdpi.com The Amide II band, resulting from N-H bending and C-N stretching vibrations, is found between 1570 cm⁻¹ and 1515 cm⁻¹.
The thiazolidine moiety also presents characteristic absorption bands. The C–S bond vibration, specific to the thiazolidine ring, is typically identified in the 700–600 cm⁻¹ region. nih.gov The spectrum would also show characteristic absorptions for C-H stretching from the methyl and methylene groups of the 3-methylbutyl side chain and the thiazolidine ring, generally appearing in the 3000-2850 cm⁻¹ range.
Below is a table summarizing the expected IR absorption frequencies for the key functional groups in this compound, based on analogous compounds.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Compound Type |
| Amide N-H | Stretch | 3350 - 3250 | Thiazolidine-4-one carboxamides nih.govmdpi.com |
| Aliphatic C-H | Stretch | 3000 - 2850 | General alkanes, Thiazolidine derivatives nih.gov |
| Amide C=O (Amide I) | Stretch | 1680 - 1630 | Thiazolidine-4-one carboxamides nih.govmdpi.com |
| Amide N-H (Amide II) | Bend | 1570 - 1515 | Thiazolidine-4-one carboxamides nih.gov |
| Thiazolidine C-S | Stretch | 700 - 600 | Thiazolidine-4-ones nih.gov |
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. novapublishers.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thereby determine the precise positions of atoms, bond lengths, bond angles, and stereochemistry.
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
For a chiral molecule like this compound, which has a stereocenter at the C4 position of the thiazolidine ring, single crystal X-ray diffraction is the definitive method for determining its absolute configuration (R or S). novapublishers.com This technique provides detailed information about the conformation of the molecule in the solid state, including the puckering of the five-membered thiazolidine ring and the spatial orientation of the N-(3-methylbutyl)carboxamide substituent.
Studies on similar thiazolidine derivatives have shown that they crystallize in various crystal systems. nih.govscilit.com For example, (Z)-2-[2-(Morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one was found to crystallize in the monoclinic system with the space group P21/c. nih.gov Another related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was determined to have an orthorhombic system with the space group P2221. scilit.com The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. nih.gov
The crystallographic data obtained for a representative thiazolidine derivative is presented in the table below to illustrate the typical parameters determined by this method.
| Parameter | Example Value for a Thiazolidine Derivative nih.gov |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.9740 (4) |
| b (Å) | 11.2175 (4) |
| c (Å) | 9.3155 (4) |
| β (°) | 100.389 (4) |
| Volume (ų) | 1025.16 (7) |
| Z (molecules per unit cell) | 4 |
Chromatographic Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical compounds and separating stereoisomers. For thiazolidine-4-carboxamide derivatives, reversed-phase HPLC is commonly employed. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol), often run in a gradient elution mode. researchgate.net
This method allows for the quantification of the main compound and any impurities, with detection commonly performed using a UV detector. If stereoisomers are present, chiral HPLC, which uses a chiral stationary phase, can be employed for their separation and quantification. An HPLC-MS/MS method has been developed for a related thiazolidine-4-carboxylic acid, demonstrating the suitability of liquid chromatography for analyzing this class of compounds. researchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. nanobioletters.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
The analysis is typically performed on silica (B1680970) gel plates (the stationary phase). nanobioletters.com A suitable mobile phase, often a mixture of a non-polar solvent like dichloromethane (B109758) (DCM) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727), is chosen to achieve good separation between the spots corresponding to the reactants and the product. nih.gov For instance, a mobile phase of DCM:methanol (9.5:0.5 v/v) has been used for monitoring reactions involving thiazolidine derivatives. nih.gov Visualization of the separated spots is commonly achieved under UV light (at 254 nm) or by staining with an appropriate agent like potassium permanganate. nih.gov
Q & A
Q. What synthetic routes are commonly employed to prepare N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide?
The compound can be synthesized via nucleophilic substitution or amide coupling. For example, analogous thiazolidine carboxamides are synthesized by reacting substituted amines with activated carboxylic acid derivatives (e.g., acyl chlorides) under reflux in aprotic solvents like acetonitrile or ethanol. Cyclization of intermediates may require iodine and triethylamine in DMF to form the thiazolidine ring .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the thiazolidine ring structure and substituent positions. For example, characteristic signals for the 3-methylbutyl chain (δ ~0.95 ppm for CH3 groups) and thiazolidine protons (δ ~3.6–4.2 ppm) are observed .
- HRMS : To verify molecular weight and fragmentation patterns. GC-HRMS with electron ionization (EI) at 70 eV provides high-resolution data for structural validation .
Q. How is the purity of this compound assessed in academic research?
Purity is typically determined via GC/MS or HPLC with UV detection. For example, GC analysis using a ZB5-MS column (30 m × 0.25 mm) coupled with time-of-flight MS ensures resolution of isomers and quantification of impurities .
Advanced Research Questions
Q. What experimental strategies resolve crystallographic data discrepancies during structural refinement?
Use the SHELX suite (e.g., SHELXL/SHELXS) for small-molecule refinement. Challenges like twinning or weak diffraction data can be addressed via iterative cycles of least-squares refinement and electron density mapping. SHELXL’s robust handling of high-resolution data is critical for resolving disordered 3-methylbutyl chains .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be analyzed?
- In vitro : Test solubility in DMSO/water mixtures and stability under physiological pH using LC-MS.
- In vivo : Consider metabolic pathways; the 3-methylbutyl group may undergo hepatic oxidation, altering bioavailability. Comparative pharmacokinetic studies with deuterated analogs can clarify metabolic liabilities .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) paired with MD simulations (GROMACS) assesses binding to enzymes like cyclooxygenase or kinases. Electrostatic potential maps of the thiazolidine ring and carboxamide moiety guide hypothesis-driven mutagenesis studies .
Q. How is the thiazolidine ring formation optimized during synthesis?
Key parameters include:
- Solvent : Ethanol or acetonitrile for balanced polarity and reflux efficiency.
- Catalysts : Triethylamine or DMAP to accelerate cyclization.
- Temperature : Reflux at 80–100°C for 1–3 hours minimizes side reactions .
Methodological Notes
- Structural Analogues : Compare with N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS 1251923-95-1) to evaluate substituent effects on bioactivity .
- Safety : Handle with PPE due to potential irritancy of thiazolidine derivatives; consult SDS guidelines for lab-specific protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
